molecular formula C6H6FNO B151903 2-Fluoro-6-hydroxymethyl pyridine CAS No. 315180-17-7

2-Fluoro-6-hydroxymethyl pyridine

Cat. No. B151903
M. Wt: 127.12 g/mol
InChI Key: OWTCZNAMUJIMOC-UHFFFAOYSA-N
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Description

The compound 2-Fluoro-6-hydroxymethyl pyridine is a fluorinated pyridine derivative. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of related fluorinated pyridine compounds, which can be useful in understanding the chemical behavior and potential applications of 2-Fluoro-6-hydroxymethyl pyridine.

Synthesis Analysis

The synthesis of fluorinated pyridine derivatives often involves palladium-catalyzed reactions, as seen in the practical synthesis of a pharmaceutical intermediate involving a regioselective chlorination and a selective monodechlorination process . Another approach includes electrophilic fluorination using Selectfluor® to obtain fluorinated dihydropyridines, which can be further converted to pyridines . Additionally, nucleophilic aromatic substitution is used for the synthesis and radiolabeling of pyridine derivatives with fluorine-18 for imaging purposes .

Molecular Structure Analysis

The molecular structure of fluorinated pyridines can be studied using various spectroscopic methods and theoretical calculations. For instance, the conformational preference of 2-(fluoromethyl)pyridine was determined through microwave spectroscopy and ab initio calculations, revealing a coplanar arrangement of the Cα-F bond with the pyridine ring . Similarly, the crystal structure of a related compound was analyzed using X-ray diffraction and density functional theory (DFT), showing consistency between the calculated and experimental structures .

Chemical Reactions Analysis

Fluorinated pyridines participate in various chemical reactions, including intermolecular cyclization and intramolecular transformations to yield complex fluorine-containing structures . The presence of fluorine can influence the reactivity and selectivity of these compounds in synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated pyridines are influenced by the presence of the fluorine atom, which can affect the electron distribution and reactivity of the molecule. For example, the conformational analysis of 2-(fluoromethyl)pyridine indicates a stereoelectronic effect that stabilizes a particular rotamer of the molecule . The electronic properties, such as molecular electrostatic potential and frontier molecular orbitals, can be investigated using DFT to understand the physicochemical characteristics of these compounds .

Relevant Case Studies

The papers provide case studies on the synthesis and characterization of various fluorinated pyridine derivatives. For example, the synthesis of radiotracers for studying nicotinic acetylcholine receptors involves the preparation of fluorinated pyridine analogs, which are then used in in vitro and in vivo imaging studies . Another case study involves the synthesis and crystal structure determination of a compound with potential anti-HBV activity, highlighting the medicinal chemistry applications of fluorinated pyridines .

Scientific Research Applications

Chemistry and Properties

2-Fluoro-6-hydroxymethyl pyridine, while not directly mentioned in the reviewed literature, is structurally related to pyridine derivatives which have been extensively studied for their fascinating chemical properties and applications in various fields. Pyridine derivatives, including those with fluoro and hydroxymethyl substituents, are known for their versatility in chemical reactions, serving as precursors for the synthesis of complex organic compounds, including ligands for metal complexes. These derivatives exhibit a wide range of properties such as spectroscopic characteristics, structural diversity, magnetic properties, and biological as well as electrochemical activities. Their study contributes to identifying potential areas of interest for future investigations, including unknown analogues of pyridine derivatives (Boča, Jameson, & Linert, 2011).

Medicinal and Biological Applications

The medicinal significance of pyridine derivatives is well-established, with numerous studies highlighting their potential in various therapeutic areas. Pyridine scaffolds are core structures in many pharmaceuticals due to their pharmacophore properties, showing a wide range of biological activities. These include antimicrobial, anti-inflammatory, analgesic, and anticancer activities, among others. The exploration of pyridine derivatives, including those similar to 2-Fluoro-6-hydroxymethyl pyridine, in drug development is crucial for the discovery of novel therapeutic agents (Altaf et al., 2015).

Environmental and Safety Applications

In the environmental sector, the study of fluorinated compounds, including pyridine derivatives, is significant due to their persistence and potential toxic effects. Research into the environmental fate, bioaccumulation, and toxicity of these compounds is vital for assessing their impact on ecosystems and human health. The development of new, safer fluorinated compounds to replace those with adverse environmental effects is an ongoing research theme, highlighting the need for further toxicological studies to ensure their long-term sustainability (Wang et al., 2019).

Catalysis and Organic Synthesis

Pyridine derivatives play a crucial role in catalysis and organic synthesis, acting as ligands in metal complexes and catalysts in various chemical reactions. Their unique electronic and structural properties make them suitable for a wide range of applications, from asymmetric synthesis to the development of new synthetic methodologies. Research in this area focuses on exploiting the versatility of pyridine derivatives to enhance the efficiency and selectivity of chemical transformations, underscoring the importance of these compounds in advancing synthetic chemistry (Gmeiner, 2020).

Safety And Hazards

2-Fluoro-6-hydroxymethyl pyridine is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

The development of pyridine-containing pesticides, which are highly efficient with low toxicity and enhanced longevity, is one of the main directions in pesticide innovation. The whole industrial chain of pyridine compounds shows a tree-like structure, and the pyridine base is the “root” of the entire pyridine industrial chain .

properties

IUPAC Name

(6-fluoropyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c7-6-3-1-2-5(4-9)8-6/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTCZNAMUJIMOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30476416
Record name 2-Fluoro-6-hydroxymethyl pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-hydroxymethyl pyridine

CAS RN

315180-17-7
Record name 6-Fluoro-2-pyridinemethanol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-6-hydroxymethyl pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-fluoropyridin-2-yl)methanol
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Synthesis routes and methods

Procedure details

To a solution of 2-chloromethyl-6-fluoro-pyridine I-3c (1.43 g, 9.84 mmol) in H2O (22 mL) was added K2CO3 (1.77 g, 12.8 mmol). The reaction mixture was stirred overnight at reflux. The cooled aqueous mixture was first extracted with heptane (2×20 mL)and then ethyl acetate (2×50 mL). The ethyl acetate layers were combined, washed with brine, dried (Na2SO4), and concentrated to dryness. The crude residue was chromatographed over silica gel (15 g) using 2% methanol/methylene chloride with 0.5% NH4OH as the eluant to yield 518.7 mg of the title compound (I-3d) as a yellow oil.
Quantity
1.43 g
Type
reactant
Reaction Step One
Name
Quantity
1.77 g
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One

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